Fmoc-2-chloro-L-phenylalanine
Overview
Description
Fmoc-2-chloro-L-phenylalanine: is an organic compound with the chemical formula C24H20ClNO4 . It is widely used in the field of chemistry, particularly in peptide synthesis. The compound is a derivative of phenylalanine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the second position of the phenyl ring .
Mechanism of Action
Target of Action
Fmoc-2-chloro-L-phenylalanine, also known as Fmoc-Phe(2-Cl)-OH, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides and proteins. It plays a crucial role in the formation of these sequences during the process of solid-phase peptide synthesis .
Mode of Action
Fmoc-Phe(2-Cl)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group serves as a protective group for the amino acid during this process, preventing unwanted side reactions . The chlorine atom in the phenylalanine structure of Fmoc-Phe(2-Cl)-OH can potentially enhance the reactivity or alter the properties of the synthesized peptide .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Phe(2-Cl)-OH are primarily related to peptide synthesis. The compound contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects of these pathways can influence a wide range of biological processes, as proteins play a vital role in nearly all cellular functions.
Result of Action
The molecular and cellular effects of Fmoc-Phe(2-Cl)-OH’s action are largely dependent on the specific peptides and proteins it helps synthesize. For instance, it has been reported that Fmoc-phenylalanine can form hydrogels, which have potential applications in biomedical fields .
Action Environment
The action, efficacy, and stability of Fmoc-Phe(2-Cl)-OH can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of Fmoc-Phe(2-Cl)-OH to gel formation . Additionally, physical and thermal stimuli can be used to solubilize Fmoc-Phe(2-Cl)-OH above the critical concentration to induce gel formation .
Biochemical Analysis
Biochemical Properties
Fmoc-2-chloro-L-phenylalanine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group is rapidly removed by base, which makes it suitable for solid-phase peptide synthesis . The 2-chloro group on the phenylalanine residue can potentially interact with other biomolecules, influencing the overall biochemical properties of the peptide .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been reported that Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria . This suggests that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The Fmoc group can be removed by base, allowing the phenylalanine residue to participate in peptide bond formation . The 2-chloro group on the phenylalanine residue can potentially interact with other biomolecules, influencing the overall biochemical properties of the peptide .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a derivative of phenylalanine, which is an essential amino acid involved in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-chloro-L-phenylalanine typically involves the protection of the amino group of 2-chloro-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-chloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: The major products are derivatives of 2-chloro-L-phenylalanine with various substituents replacing the chlorine atom.
Deprotection Reactions: The major product is 2-chloro-L-phenylalanine with a free amino group.
Scientific Research Applications
Chemistry: Fmoc-2-chloro-L-phenylalanine is extensively used in solid-phase peptide synthesis as a building block for the synthesis of peptides and proteins. Its Fmoc protecting group allows for selective deprotection and sequential addition of amino acids .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development. It is also used in the production of diagnostic reagents and biochemical assays .
Comparison with Similar Compounds
- Fmoc-3-chloro-L-phenylalanine
- Fmoc-4-chloro-L-phenylalanine
- Fmoc-2-fluoro-L-phenylalanine
- Fmoc-2-bromo-L-phenylalanine
Comparison: Fmoc-2-chloro-L-phenylalanine is unique due to the position of the chlorine atom on the phenyl ring, which can influence the reactivity and steric properties of the compound. Compared to its analogs with different halogen substitutions or different positions of the chlorine atom, this compound may exhibit distinct reactivity patterns and biological activities .
Properties
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPNPLIMFSDY-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375784 | |
Record name | Fmoc-2-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-41-7 | |
Record name | Fmoc-2-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-L-phenylalanine, N-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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